molecular formula C12H12F2O B8506778 2-(2,5-Difluoro-phenyl)-cyclohexanone

2-(2,5-Difluoro-phenyl)-cyclohexanone

Cat. No.: B8506778
M. Wt: 210.22 g/mol
InChI Key: YIWZKDHKPAERKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Difluoro-phenyl)-cyclohexanone is a fluorinated organic compound that serves as a valuable synthetic intermediate in research and development. This compound combines a cyclohexanone ring, a versatile scaffold in medicinal chemistry, with a 2,5-difluorophenyl group. The presence of fluorine atoms on the phenyl ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial building block for the construction of more complex, biologically active molecules . Fluorinated aromatic compounds like this are of high interest in pharmaceutical and agrochemical research. The incorporation of fluorine is a common strategy to optimize the potency and pharmacokinetic profile of lead compounds . As a ketone, the cyclohexanone moiety offers a reactive site for further chemical transformations, including nucleophilic additions, reductions to alcohols, or formation of other functional groups, providing researchers with a flexible starting point for synthetic routes. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

2-(2,5-difluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12F2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2

InChI Key

YIWZKDHKPAERKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Bioactivity : Compounds with methoxy or hydroxy groups (e.g., 2e, 3d) exhibit strong antioxidant and enzyme inhibitory activities, whereas fluorinated analogs may prioritize selectivity in receptor binding due to reduced hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity: The 2,5-difluoro substitution increases logP compared to polar analogs like 2-(4-hydroxybenzylidene)-cyclohexanone, impacting solubility and bioavailability.
  • Thermal Stability : Fluorine’s strong C-F bond may enhance thermal stability relative to methoxy-substituted derivatives, as seen in analogous heterocyclic systems .

Preparation Methods

Reaction Overview

This method employs a Grignard reagent derived from 2,5-difluorobenzene bromide to add to cyclohexanone, forming a tertiary alcohol intermediate that undergoes dehydration to yield the target compound.

Key Steps:

  • Grignard Reagent Synthesis :

    • React 2,5-difluorobenzene bromide with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions.

    • Iodine is used to initiate the reaction, ensuring complete conversion.

  • Ketone Addition :

    • Add the Grignard reagent to cyclohexanone in a controlled manner to avoid overalkylation.

  • Acidic Workup and Dehydration :

    • Quench the reaction with dilute HCl, followed by dehydration using toluene and sulfuric acid to form the cyclohexanone ring.

Reaction Conditions and Yields:

ParameterDetailsReference
SolventAnhydrous diethyl ether or THF
Temperature≤50°C to prevent defluorination
Yield>98% (after purification)

Advantages:

  • High Purity : Minimal byproducts due to controlled Grignard addition.

  • Scalability : Suitable for industrial production with simple equipment.

Cycloaddition Method

Reaction Overview

A [4+2] cycloaddition between a silyl enol ether and a vinyl derivative containing the 2,5-difluorophenyl group forms a bicyclic intermediate, which is hydrolyzed to yield the target compound.

Key Steps:

  • Silyl Enol Ether Formation :

    • React a ketone (e.g., cyclohexanone) with 2-trimethylsilyloxybutadiene under elevated temperatures.

  • Vinyl Derivative Reaction :

    • Use a vinyl derivative (e.g., 2b in) to undergo cycloaddition with the silyl enol ether in xylene at 130°C.

  • Hydrolysis :

    • Treat the intermediate with aqueous mineral acid (e.g., HCl) to cleave silyl ethers and form the cyclohexanone ring.

Reaction Conditions and Yields:

ParameterDetailsReference
SolventXylene
Temperature130°C for 26 hours
CatalystNone required

Advantages:

  • Stereoselectivity : Controlled regiochemistry during cycloaddition.

  • Versatility : Compatible with diverse vinyl derivatives.

Friedel-Crafts Acylation

Reaction Overview

This method attaches the 2,5-difluorophenyl group via Friedel-Crafts acylation, using an acyl chloride intermediate.

Key Steps:

  • Acyl Chloride Preparation :

    • React 2,5-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Cyclohexanone Functionalization :

    • Perform Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to attach the acyl group to an aromatic precursor.

  • Cyclization :

    • Reduce or cyclize the acylated intermediate to form the cyclohexanone ring.

Reaction Conditions and Yields:

ParameterDetailsReference
CatalystSbF₅ or SbCl₅ (activated with HF)
TemperatureRoom temperature or mild heating
YieldModerate (varies with substituents)

Advantages:

  • Catalyst Efficiency : Antimony pentahalide catalysts enable low-temperature reactions.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups.

Photochemical Rearrangement

Reaction Overview

A photochemical rearrangement of a cyclohexadienone derivative with a 2,5-difluorophenyl group converts it into the target cyclohexanone.

Key Steps:

  • Cyclohexadienone Synthesis :

    • Prepare a dienone precursor via Birch reduction or alkylation.

  • UV Irradiation :

    • Expose the dienone to UV light (e.g., 300 nm) in a solvent like THF or acetonitrile.

  • Rearrangement :

    • The dienone undergoes a regiospecific rearrangement to form the cyclohexanone.

Reaction Conditions and Yields:

ParameterDetailsReference
Wavelength300 nm
SolventTHF or acetonitrile
YieldHigh (depending on substrate)

Advantages:

  • Regioselectivity : Predictable product formation via orbital-controlled pathways.

  • Mild Conditions : Avoids harsh acids or bases.

Comparative Analysis of Methods

MethodStrengthsLimitations
Grignard Reaction High yield, scalableRequires anhydrous conditions
Cycloaddition Stereoselective, versatileLimited to specific vinyl derivatives
Friedel-Crafts Efficient catalystsSensitive to steric hindrance
Photochemical Regioselective, mild conditionsRequires specialized equipment

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